HSR6071
CAS No.: 111374-21-1
Cat. No.: VC0007008
Molecular Formula: C10H12N8O
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 111374-21-1 |
---|---|
Molecular Formula | C10H12N8O |
Molecular Weight | 260.26 g/mol |
IUPAC Name | 6-pyrrolidin-1-yl-N-(2H-tetrazol-5-yl)pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19) |
Standard InChI Key | LUJDHCXCWJFNOJ-UHFFFAOYSA-N |
Isomeric SMILES | C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3 |
SMILES | C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3 |
Canonical SMILES | C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3 |
Chemical and Physical Properties of HSR6071
HSR6071 (CAS No. 111374-21-1) is a synthetic small molecule with the molecular formula C₁₀H₁₂N₈O. Its structure integrates a pyrazine ring substituted with a pyrrolidinyl group at the 6-position and a tetrazolyl carboxamide moiety at the 2-position (Figure 1) . Key physicochemical properties include:
The compound’s solubility in aqueous solutions is pH-dependent, requiring alkaline conditions (pH 12) for optimal dissolution . Its stability under refrigeration and resistance to spontaneous degradation make it suitable for long-term experimental use.
Mechanism of Action: Targeting Allergic Pathways
HSR6071 exerts its antiallergic effects through dual mechanisms: inhibition of histamine release and modulation of cyclic AMP (cAMP) phosphodiesterase activity.
Histamine Release Inhibition
HSR6071 selectively inhibits immunoglobulin E (IgE)-mediated histamine release from mast cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.46 nM . This potency surpasses many first-generation antihistamines, such as ketotifen, which typically exhibit IC₅₀ values in the micromolar range. The compound’s specificity is evident in its ability to suppress histamine release induced by compound 48/80 (a mast cell degranulator) while sparing responses to calcium ionophores like A23187 . This suggests a targeted action on signaling pathways upstream of calcium mobilization, possibly involving G-protein-coupled receptors or tyrosine kinase activation.
cAMP Phosphodiesterase Inhibition
By inhibiting cAMP phosphodiesterase, HSR6071 elevates intracellular cAMP levels, leading to smooth muscle relaxation in the trachea and bronchi . This mechanism mirrors that of theophylline, a classic asthma therapeutic, but with greater specificity for allergic pathways. Elevated cAMP also suppresses inflammatory cytokine production, further mitigating allergic inflammation .
Pharmacological Profile in Preclinical Models
Efficacy in Asthma Models
In rat models of IgE-mediated experimental asthma, intravenously administered HSR6071 (0.01–0.1 mg/kg) reduced bronchoconstriction in a dose-dependent manner . Oral administration (0.3–3 mg/kg) similarly attenuated allergic responses in guinea pigs, with peak efficacy observed within 5 minutes post-administration . This rapid absorption underscores its potential for acute allergy management.
Comparative Potency
HSR6071’s antiallergic activity was compared to established agents in guinea pig lung tissue studies:
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